molecular formula C11H15NO3 B2719662 4-[(4-Methoxyphenyl)amino]butanoic acid CAS No. 82924-67-2

4-[(4-Methoxyphenyl)amino]butanoic acid

Cat. No.: B2719662
CAS No.: 82924-67-2
M. Wt: 209.245
InChI Key: LXPFLIUKOLTAIJ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)amino]butanoic acid is a substituted butanoic acid derivative featuring a 4-methoxyphenylamino group at the fourth carbon position. The compound’s core structure consists of a butanoic acid backbone modified by a secondary amine linkage to a 4-methoxyphenyl group.

Structurally similar compounds, such as 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid (CAS 59256-45-0, C₁₂H₁₅NO₄, MW 237.25 g/mol) , suggest that the methoxy variant likely exhibits comparable solubility and stability, with a predicted pKa near 4.73 due to the carboxylic acid moiety .

Synthetic routes for analogous compounds involve Friedel-Crafts acylation using succinic anhydride and substituted benzenes in the presence of AlCl₃ , indicating feasible preparation methods for this derivative.

Properties

IUPAC Name

4-(4-methoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFLIUKOLTAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)amino]butanoic acid typically involves the reaction of 4-methoxyaniline with butanoic acid derivatives. One common method is the condensation reaction between 4-methoxyaniline and butanoic acid chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methoxyphenyl)amino]butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Key Observations:

  • Biological Activity: Quinoline-substituted analogs exhibit notable anticancer activity (IC₅₀ < 50 µM) , while sulfonyl derivatives like 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid show enzyme inhibitory effects .
  • Halogen Effects : Chlorambucil’s bis-chloroethyl groups confer alkylating properties, enabling DNA crosslinking , whereas chloro or bromo substituents in other analogs enhance electrophilic reactivity .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups improve solubility in organic solvents, while carboxylic acid moieties enhance aqueous solubility at physiological pH .
  • Thermal Stability: Derivatives like 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid exhibit high melting points (~166.5°C), suggesting solid-state stability .
  • Acid-Base Behavior : Predicted pKa values near 4.7 indicate ionization in the gastrointestinal tract, influencing absorption profiles .

Biological Activity

Overview

4-[(4-Methoxyphenyl)amino]butanoic acid, also known as 4-(4-methoxyanilino)butanoic acid, is an organic compound with the molecular formula C11H15NO3. This compound has garnered attention due to its unique structural features and potential biological applications, particularly in neuropharmacology and as a chemical chaperone.

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with butanoic acid derivatives, often using reagents such as butanoic acid chloride in the presence of a base like pyridine. This compound is characterized by the presence of a methoxy group, which enhances its solubility and reactivity compared to similar compounds lacking this functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and protein folding. By modulating these processes, the compound may offer protective effects against neuronal cell death induced by endoplasmic reticulum stress.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate HDAC activity suggests it could help alleviate symptoms associated with these conditions by promoting neuronal survival and function .

Case Study: Neuroprotection in Rodent Models

In a series of experiments involving rodent models of neuropathic pain, compounds structurally related to this compound demonstrated antinociceptive properties. These studies indicated that such compounds could effectively reduce pain without inducing motor deficits, a common concern with analgesics .

CompoundModel UsedPain Reduction (%)Motor Coordination Deficits
Compound A (analog)Oxaliplatin model70%None
Compound B (analog)Streptozotocin model65%None
This compoundHypothetical modelTBDTBD

Structure-Activity Relationship (SAR)

A detailed SAR study on related compounds revealed that modifications in the methoxy group significantly affect biological activity. For instance, changes to the para position of substituents can lead to variations in potency against GABA transporters. This emphasizes the importance of the methoxy group in enhancing interaction with biological targets .

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